molecular formula C7H13NO2 B153654 (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate CAS No. 1065331-03-4

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

Cat. No. B153654
CAS RN: 1065331-03-4
M. Wt: 143.18 g/mol
InChI Key: KXYSKSUNLWRSFW-WDSKDSINSA-N
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Description

The compound (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate is a chiral molecule that is part of the pyrrolidine family, which are five-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their presence in many biologically active molecules and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been reported through various methods. For instance, a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates, which are structurally related to the compound of interest, was achieved using a FeCl2/Et3N binary catalytic system . Another approach for synthesizing a chiral pyrrolidine derivative utilized an aziridinium ion intermediate, demonstrating the potential for creating complex chiral centers . Additionally, large-scale synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid has been reported, indicating the feasibility of synthesizing similar compounds from readily available starting materials .

Molecular Structure Analysis

X-ray diffraction data from a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, revealed that it crystallized in an orthorhombic system, suggesting that detailed structural analysis is possible for these types of molecules . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Pyrrolidine derivatives are versatile in chemical reactions. For example, the synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates from α-amino acids via enaminones as intermediates shows the reactivity of the pyrrole ring and the possibility of introducing various substituents . The conversion of pyrrolidine derivatives to other functional groups, such as fluoropyrrolidine-2-carbonyl fluorides, demonstrates the chemical flexibility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can vary widely depending on the substituents attached to the ring. For instance, methyl 4-methylpyrrole-2-carboxylate has been identified as a volatile trail pheromone in leaf-cutting ants, indicating its high vapor pressure and biological activity . The synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from dehydroproline derivatives highlights the importance of stereochemistry in the physical properties of these molecules .

Scientific Research Applications

Stereochemistry and Pharmacological Profile

The stereochemistry of pharmacologically active compounds, including pyrrolidine derivatives, plays a crucial role in their biological activity. For instance, research on phenylpiracetam and its methyl derivative highlights the significant impact of stereochemistry on the pharmacological profile of these substances. The preparation of enantiomerically pure compounds and the investigation of their biological activities underscore the importance of stereochemistry in drug design and development. Such studies suggest that compounds like (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate could have specific pharmacological advantages based on their stereochemistry (Veinberg et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids on biocatalyst inhibition highlights the importance of understanding the interactions between carboxylic acid derivatives and biological systems. Research demonstrates that certain carboxylic acids can inhibit microbial growth and metabolism at concentrations below their desired yield and titer. This knowledge is critical for the engineering of robust microbial strains for industrial applications. The study on the inhibition of biocatalysts by carboxylic acids, including those structurally related to (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate, provides insights into developing strategies to mitigate such inhibitory effects (Jarboe et al., 2013).

Chemical Synthesis and Green Methodologies

The synthesis of heterocyclic compounds, including thiazolidinediones and related structures, highlights the versatility of chemical synthesis techniques, including green methodologies. Research focuses on developing efficient synthetic routes for these compounds, demonstrating the potential for the synthesis of related compounds such as (3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate. The exploration of green chemistry approaches for synthesizing heterocyclic compounds is an area of active research, suggesting avenues for environmentally friendly synthesis of similar compounds (Santos et al., 2018).

Mechanism of Action

properties

IUPAC Name

methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-3-8-4-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYSKSUNLWRSFW-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363772
Record name Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-Methyl 4-methylpyrrolidine-3-carboxylate

CAS RN

1065331-03-4
Record name Methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-methyl (3R,4R)-4-methylpyrrolidine-3-carboxylate
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